Giracodazole

Übersicht

Beschreibung

Giracodazol ist ein niedermolekulares Medikament, das ursprünglich von Sanofi entwickelt wurde. Es ist bekannt für seine Rolle als Hemmstoff der Proteinbiosynthese, der hauptsächlich auf Neoplasmen abzielt . Die Verbindung hat die Summenformel C6H11ClN4O und wurde auch als Girollin oder Girodazol bezeichnet .

Vorbereitungsmethoden

Die Synthese von Giracodazol umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der Syntheseweg umfasst typischerweise die Bildung eines Zwischenprodukts, gefolgt von Cyclisierung und Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Katalysatoren und Lösungsmittel, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Giracodazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Hemmstoff der Proteinbiosynthese wurde es in Studien zur Proteinbiosynthese und deren Hemmung verwendet.

Industrie: Seine Anwendungen in der Industrie sind aufgrund seines abgebrochenen Status begrenzt.

Wirkmechanismus

Giracodazol übt seine Wirkung aus, indem es die Proteinsynthese im Elongationsschritt hemmt. Es zielt auf den Elongationsfaktor 2 ab, der für die Translokation des Ribosoms entlang der Messenger-RNA während der Proteinsynthese entscheidend ist . Diese Hemmung führt zu einer Reduktion der Proteinproduktion, was verschiedene nachgeschaltete Auswirkungen auf zelluläre Funktionen haben kann.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a protein biosynthesis inhibitor, it has been used in studies related to protein synthesis and its inhibition.

Industry: Its applications in industry are limited due to its discontinued status.

Wirkmechanismus

Giracodazole exerts its effects by inhibiting protein synthesis at the elongation step. It targets elongation factor 2, which is crucial for the translocation of the ribosome along the messenger RNA during protein synthesis . This inhibition leads to a reduction in protein production, which can have various downstream effects on cellular functions.

Vergleich Mit ähnlichen Verbindungen

Giracodazol kann mit anderen Hemmstoffen der Proteinbiosynthese verglichen werden, wie z. B.:

Cycloheximid: Ein weiterer Hemmstoff der Proteinsynthese, der auf den Elongationsfaktor 2 abzielt.

Puromycin: Ein Antibiotikum, das eine vorzeitige Kettenabbruch während der Proteinsynthese verursacht.

Anisomycin: Ein Hemmstoff, der die Peptidyltransferaseaktivität des Ribosoms stört.

Giracodazol ist einzigartig in seiner spezifischen Hemmung des Elongationsfaktors 2 und seinen potenziellen entzündungshemmenden Eigenschaften .

Biologische Aktivität

Giracodazole, a small molecule drug initially developed by Sanofi, has garnered interest for its biological activity, particularly as a protein biosynthesis inhibitor . This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by the molecular formula and has a CAS registry number of 110883-46-0.

- Target : The primary target of this compound is the elongation factor 2 (EF-2) , which plays a crucial role in protein synthesis by facilitating the translocation of ribosomes along mRNA.

This compound inhibits protein synthesis at the elongation step by targeting EF-2. This inhibition disrupts the translational process, leading to reduced protein production. Additionally, this compound has been shown to exhibit anti-inflammatory properties , particularly through the inhibition of Toll-like receptor (TLR) signaling pathways, which are integral to the innate immune response.

Comparison with Other Protein Biosynthesis Inhibitors

| Compound | Target | Mechanism of Action |

|---|---|---|

| This compound | Elongation Factor 2 | Inhibits protein synthesis at elongation step |

| Cycloheximide | Elongation Factor 2 | Inhibits protein synthesis similarly |

| Puromycin | Ribosome | Causes premature termination of peptide chains |

| Anisomycin | Peptidyl Transferase | Interferes with peptide bond formation |

Biological Activity and Research Findings

Research has indicated that this compound not only inhibits protein synthesis but also reduces cytokine production in human peripheral blood mononuclear cells and macrophages. Notable studies include:

- High-Throughput Screening : A study identified this compound (also referred to as girolline) as an effective inhibitor of TLR signaling pathways, specifically TLR2, TLR3, TLR4, TLR5, and TLR7. This inhibition led to decreased production of pro-inflammatory cytokines such as IL-6 and IL-8 .

- Case Studies : Although clinical development for neoplasms was discontinued, earlier phases demonstrated its potential in treating inflammatory diseases by modulating immune responses .

- Chemical Genomics Approach : This approach revealed that this compound's biological activity is linked to its ability to inhibit EF-2, providing insights into its mechanism as an anti-inflammatory agent .

Study on Anti-Inflammatory Effects

- Objective : To evaluate the effect of this compound on TLR-mediated cytokine production.

- Methodology : Human peripheral blood mononuclear cells were treated with this compound and stimulated with TLR ligands.

- Results : Significant reduction in IL-6 and IL-8 production was observed, confirming its role as an anti-inflammatory agent.

Clinical Trials

Although this compound was initially explored for neoplasm treatment, clinical trials were halted due to insufficient efficacy data. However, the biological activity observed in preclinical studies supports further investigation into its anti-inflammatory properties .

Eigenschaften

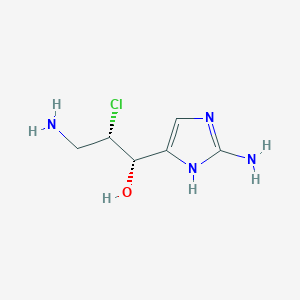

IUPAC Name |

(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILCGOCHVFQMTC-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(C(CN)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=N1)N)[C@@H]([C@H](CN)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891413 | |

| Record name | Giracodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110883-46-0 | |

| Record name | Giracodazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110883460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Giracodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIRACODAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU19QYB9WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.